Endothelin-1 Acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

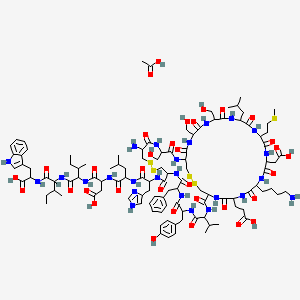

Molecular Formula |

C111H163N25O34S5 |

|---|---|

Molecular Weight |

2552.0 g/mol |

IUPAC Name |

acetic acid;3-[[2-[[2-[[31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C109H159N25O32S5.C2H4O2/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160;1-2(3)4/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166);1H3,(H,3,4) |

InChI Key |

HQZSYSWHUFYOLM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Endothelin-1 (ET-1): A Practical Guide to Selecting and Utilizing Free Base vs. Acetate Salt Forms in Research

An In-Depth Technical Guide for Researchers

Abstract

Endothelin-1 (ET-1), a potent 21-amino acid vasoconstrictor peptide, is a cornerstone molecule in cardiovascular research and drug development.[1][2] Its involvement in a myriad of physiological processes, from vascular tone regulation to cell proliferation, makes it a critical tool for in vitro and in vivo studies.[3][4] Researchers sourcing synthetic ET-1 are often presented with two primary forms: the free base and the acetate salt. While biochemically targeting the same receptors, the choice between these forms has significant practical consequences for experimental design, accuracy, and reproducibility. This guide provides an in-depth analysis of the chemical distinctions, physicochemical properties, and practical implications of using ET-1 free base versus its acetate salt, empowering researchers to make informed decisions for their specific applications.

The Molecular Foundation: Understanding Endothelin-1

First isolated from porcine aortic endothelial cells, Endothelin-1 is the most prominent member of the endothelin family.[1] It exerts its biological effects by binding to two distinct G-protein coupled receptors: the Endothelin A (ETA) receptor, primarily located on vascular smooth muscle cells and mediating vasoconstriction, and the Endothelin B (ETB) receptor, found on endothelial cells where it can mediate vasodilation, and also on smooth muscle cells contributing to constriction.[5][6][7][8] The intricate balance of these signaling pathways is crucial for cardiovascular homeostasis.[1]

The synthesis of ET-1 is a multi-step process beginning with a precursor, preproendothelin-1. This is cleaved to form big ET-1, which is then processed by endothelin-converting enzymes (ECE) to yield the active 21-amino acid peptide.[7][8] Understanding this pathway is vital, but for the bench scientist using synthetic ET-1, the critical journey begins with the small vial of lyophilized powder received from a supplier. The form of this powder—free base or acetate salt—dictates how it must be handled, stored, and prepared.

The Core Distinction: Free Base vs. Acetate Salt

The fundamental difference between the two forms lies in the presence or absence of a counter-ion. Synthetic peptides are typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a process that often employs solvents containing acids like acetic acid or trifluoroacetic acid (TFA).

-

Endothelin-1 Free Base: This is the purified peptide in its native state, with no associated counter-ions. The basic functional groups (e.g., the N-terminus and the side chains of Arginine, Lysine, and Histidine residues) are not ionically paired with an acid from the purification process.

-

Endothelin-1 Acetate Salt: During purification or through a subsequent salt exchange process, acetate ions (CH₃COO⁻) from the acetic acid in the HPLC mobile phase form ionic bonds with the positively charged sites on the peptide. This results in a salt form of the peptide.

This seemingly minor chemical difference has profound effects on the peptide's physical properties and, consequently, its handling in the laboratory.

Physicochemical Properties: A Head-to-Head Comparison

The choice between the free base and acetate salt should be guided by a clear understanding of their differing properties. The causality is simple: the ionic nature of the salt form enhances its interaction with polar solvents like water.

| Property | Endothelin-1 Free Base | This compound Salt | Causality & Scientific Insight |

| Solubility | Poor in aqueous buffers (pH 7.4). May require organic solvents (e.g., DMSO) or acidic conditions for initial dissolution. | Excellent in aqueous buffers (e.g., water, PBS, cell culture media).[9][10] | The acetate counter-ions increase the polarity and ionic character of the molecule, disrupting the peptide's intermolecular forces and allowing for favorable interactions with water molecules. This is the single most important practical difference for biologists. |

| Molecular Weight | Lower (approx. 2491.9 g/mol for the human form).[10] | Higher (MW of free base + MW of associated acetate ions). The exact MW depends on the number of salt-forming sites. | The addition of acetate ions (CH₃COO⁻, MW ≈ 59 g/mol ) increases the overall mass. This must be accounted for in molar calculations to avoid under-dosing. |

| Hygroscopicity | Less hygroscopic. | More hygroscopic (tends to absorb moisture from the air).[11] | Salts are generally more hygroscopic than their free base counterparts. This necessitates careful handling, such as allowing the vial to equilibrate to room temperature before opening to prevent condensation.[12] |

| Stability (Solid) | Generally stable when stored properly (frozen, desiccated). | Generally stable, though the increased hygroscopicity can be a liability if not stored in a dry environment. | For both forms, lyophilized peptides should be stored at -20°C or colder for long-term stability.[11][13] Peptides containing Cys and Met, like ET-1, are susceptible to oxidation. |

| pH of Solution | The pH will be determined by the peptide's isoelectric point and the solvent. | Dissolving in unbuffered water will result in a slightly acidic solution due to the presence of acetic acid. | This is an important consideration. The stock solution should be prepared in a buffer or the pH should be adjusted to be compatible with the experimental system. |

| Biological Activity | Biologically active peptide. | Biologically active peptide. | On a mole-for-mole basis, the activity is identical . However, weighing out 1 mg of the acetate salt provides fewer moles of the active ET-1 peptide than 1 mg of the free base due to the higher molecular weight. |

Practical Guidance for the Researcher

Which Form Should You Choose?

The decision tree is straightforward and hinges on the intended application.

Self-Validating Experimental Protocols

Adherence to rigorous protocols is essential for trustworthy and reproducible data. The following methods are designed as self-validating systems.

Protocol 1: Preparation of a 100 µM ET-1 Acetate Salt Stock Solution

Objective: To accurately prepare a concentrated, stable stock solution for subsequent dilution in experimental assays.

Materials:

-

This compound Salt (e.g., 1 mg vial)

-

Sterile, nuclease-free water or 0.1% acetic acid in water

-

Calibrated pipettes

-

Low-protein-binding microcentrifuge tubes

Methodology:

-

Pre-use Check: Before opening, visually inspect the vial. The lyophilized peptide should be a white, fluffy powder. Note the supplier-provided net peptide content or purity and the molecular weight of the acetate salt.

-

Equilibration (Trustworthiness Pillar): Allow the sealed vial to sit at room temperature for at least 15-20 minutes. This critical step prevents atmospheric moisture from condensing on the cold, hygroscopic peptide upon opening, which would lead to inaccurate weighing and potential degradation.

-

Calculation (Accuracy Pillar):

-

Let's assume: 1 mg of product, with a net peptide content of 85% (the rest being water and counter-ions), and a supplier-provided MW of 2670 g/mol for the acetate salt.

-

Actual peptide mass = 1 mg * 0.85 = 0.85 mg = 850 µg.

-

Moles of peptide = 0.850 mg / 2670 g/mol = 0.000318 mmol = 0.318 µmol.

-

Volume for 100 µM stock = 0.318 µmol / 0.0001 mol/L = 3.18 L = 3180 µL.

-

-

Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Carefully add the calculated volume (3180 µL) of sterile water. Use of oxygen-free water is recommended to minimize oxidation. [10]5. Dissolution: Cap the vial tightly and gently vortex or swirl. Allow it to sit at room temperature for a few minutes to ensure complete dissolution. Do not sonicate aggressively as it can cause peptide degradation.

-

Aliquoting & Storage (Reproducibility Pillar): Dispense the stock solution into single-use, low-protein-binding aliquots (e.g., 20 µL). Store immediately at -20°C for short-term or -80°C for long-term storage. [11][12]Avoid repeated freeze-thaw cycles.

Protocol 2: Cell-Based Calcium Mobilization Assay

Objective: To measure ET-1 induced Gq-coupled receptor activation by quantifying changes in intracellular calcium concentration.

Materials:

-

Adherent cells expressing ETA/ETB receptors (e.g., A7r5, vascular smooth muscle cells)

-

Black, clear-bottom 96-well microplates

-

Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or Fura-2 AM)

-

Probenecid (an anion-exchange transport inhibitor that prevents dye leakage)

-

ET-1 stock solution (from Protocol 1)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescence plate reader with kinetic read capability and automated injection (e.g., FLIPR® system). [14] Methodology:

-

Cell Plating: Seed cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

-

Dye Loading:

-

Prepare the calcium dye loading solution according to the manufacturer's instructions, typically including the dye and probenecid in the assay buffer.

-

Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

-

Compound Plate Preparation:

-

Prepare a separate 96-well plate with serial dilutions of ET-1. Start with a high concentration (e.g., 1 µM) and perform 1:10 dilutions in assay buffer to generate a dose-response curve. Include buffer-only wells as a negative control.

-

-

Measurement (Self-Validation):

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Set the instrument to record a baseline fluorescence for 10-20 seconds.

-

Program the instrument to automatically inject a set volume (e.g., 25 µL) from the compound plate into the cell plate.

-

Immediately following injection, continue to record the fluorescence intensity kinetically for 2-3 minutes.

-

-

Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of the ET-1 concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response). An EC₅₀ in the picomolar to low nanomolar range is expected for ET-1. [10]

Conclusion

The distinction between Endothelin-1 free base and its acetate salt is not merely academic; it is a critical practical detail that directly impacts the reliability and success of experimental work. The superior aqueous solubility of the acetate salt makes it the default, recommended choice for virtually all biological applications. By understanding the causal links between the chemical form and the physicochemical properties, and by implementing rigorous, self-validating protocols, researchers can confidently harness the power of this potent peptide to drive discovery in cardiovascular science and beyond. Always refer to the manufacturer's certificate of analysis for peptide content and the correct molecular weight to ensure accurate and reproducible results.

References

- Vertex AI Search. (n.d.). CAS 117399-94-7 Endothelin-1 (human, bovine, dog, mouse, porcine, rat) acetate salt.

-

Davenport, A. P., Hyndman, K. A., Dhaun, N., Southan, C., Kohan, D. E., Pollock, J. S., Pollock, D. M., Webb, D. J., & Maguire, J. J. (2023). Endothelin-1 in Health and Disease. International Journal of Molecular Sciences, 24(14), 11373. [Link]

-

Dhaun, N., & Webb, D. J. (2023). Endothelin-1 in Health and Disease. Cells, 12(14), 1832. [Link]

-

Ponder, J. W., & Richards, F. M. (1991). Conformational analysis of endothelin-1: effects of solvation free energy. Journal of molecular biology, 222(4), 1147-1162. [Link]

-

Kirkby, N. S., et al. (2008). Endothelin-1. The Journal of Clinical Investigation, 118(10), 3290-3297. [Link]

-

Schiffrin, E. L. (2001). Endothelium-derived endothelin-1. Current hypertension reports, 3(1), 69-76. [Link]

-

YouTube. (2024, January 8). Endothelin-1 in Hemodialysis Patients. [Link]

-

Wikipedia. (n.d.). Endothelin 1. Retrieved February 6, 2026, from [Link]

-

Barton, M., & Yanagisawa, M. (2019). Endothelin: 30 Years From Discovery to Therapy. Hypertension, 74(6), 1232-1265. [Link]

-

Speed, J. S., et al. (2015). Endothelin-1 as a master regulator of whole-body Na+ homeostasis. The FASEB Journal, 29(6), 2456-2465. [Link]

-

Bubb, K. J., et al. (2021). Endothelin-1 axes in the framework of predictive, preventive and personalised (3P) medicine. EPMA Journal, 12(3), 307-332. [Link]

-

Davenport, A. P., & Maguire, J. J. (2014). Endothelin. Pharmacological Reviews, 66(4), 940-987. [Link]

-

Jain, A., & Sankar, P. (2023). Physiology, Endothelin. In StatPearls. StatPearls Publishing. [Link]

-

ResearchGate. (n.d.). Endothelin-1 directly modulates its own secretion: Studies utilising the cell immunoblot technique. Retrieved February 6, 2026, from [Link]

-

Wikipedia. (n.d.). Ethylenediaminetetraacetic acid. Retrieved February 6, 2026, from [Link]

-

Watts, S. W., et al. (2004). Endothelin-1-induced venous contraction is maintained in DOCA-salt hypertension; studies with receptor agonists. British Journal of Pharmacology, 141(3), 469-478. [Link]

-

D'Orléans-Juste, P., et al. (2016). Endothelin-1: Biosynthesis, Signaling and Vasoreactivity. Advances in pharmacology (San Diego, Calif.), 77, 261-294. [Link]

-

Reynolds, E. E., & Mok, L. L. (1990). Endothelin-1 increases intracellular calcium mobilization but not calcium uptake in rabbit vascular smooth muscle cells. Biochemical and biophysical research communications, 171(2), 520-525. [Link]

-

Nambi, P., et al. (1994). Identification of Receptor Binding and Activation Sites in Endothelin-1 by Use of Site-Directed Mutagenesis. Circulation Research, 74(3), 449-455. [Link]

-

GeneGlobe. (n.d.). Endothelin-1 Signaling. Retrieved February 6, 2026, from [Link]

-

Ikeda, U., et al. (1997). Endothelin-1 Inhibits Nitric Oxide Synthesis in Vascular Smooth Muscle Cells. Hypertension, 29(1), 65-69. [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved February 6, 2026, from [Link]

-

Johnson, J., et al. (2018). A network map of endothelin mediated signaling pathway. Journal of cell communication and signaling, 12(1), 223-230. [Link]

-

University of Pennsylvania. (n.d.). Calcium Flux Protocol. Retrieved February 6, 2026, from [Link]

-

RayBiotech. (n.d.). Human Endothelin-1 ELISA Kit. Retrieved February 6, 2026, from [Link]

-

GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved February 6, 2026, from [Link]

-

Company of Biologists. (2023). Endothelin signaling in development. Retrieved February 6, 2026, from [Link]

-

Neubauer, S., et al. (1990). Effects of Endothelin-1 in Isolated Perfused Rat Heart. Journal of Cardiovascular Pharmacology, 16(1), 1-8. [Link]

-

Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Retrieved February 6, 2026, from [Link]

-

sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Retrieved February 6, 2026, from [Link]

Sources

- 1. Endothelin-1 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelin 1 - Wikipedia [en.wikipedia.org]

- 3. Endothelin-1 in Health and Disease | MDPI [mdpi.com]

- 4. Endothelium-derived endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Endothelin-1 axes in the framework of predictive, preventive and personalised (3P) medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. genscript.com [genscript.com]

- 12. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]

- 13. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 14. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

The Dichotomous Signaling of Endothelin-1: A Technical Guide to the ET-A and ET-B Receptor Mechanisms

Introduction: The Endothelin System - A Potent Regulator of Vascular Homeostasis

Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide, primarily produced by vascular endothelial cells, that plays a critical role in the regulation of vascular tone and cardiovascular homeostasis.[1] Its physiological and pathophysiological effects are mediated through the activation of two distinct G protein-coupled receptors (GPCRs): the Endothelin-A (ET-A) and Endothelin-B (ET-B) receptors.[2] While both receptors are activated by ET-1, they often initiate opposing physiological responses, a dichotomy that is central to their therapeutic targeting in various diseases, including pulmonary arterial hypertension, heart failure, and certain cancers.[3][4]

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning ET-1's action on ET-A and ET-B receptors. We will dissect the distinct signaling cascades, provide field-proven insights into their experimental investigation, and offer detailed protocols for key assays, empowering researchers and drug development professionals to navigate the complexities of the endothelin system.

The Endothelin Receptors: Structure and Cellular Distribution

The ET-A and ET-B receptors are rhodopsin-type GPCRs characterized by seven transmembrane domains.[5] Their cellular localization is a key determinant of their functional effects.

-

ET-A Receptors: Predominantly located on vascular smooth muscle cells.[1] Their activation by ET-1 is the primary driver of vasoconstriction and cellular proliferation.[6][7]

-

ET-B Receptors: Exhibit a more diverse distribution. On endothelial cells, their activation mediates vasodilation through the release of nitric oxide (NO) and prostacyclin.[8] They are also involved in the clearance of circulating ET-1.[4] However, ET-B receptors are also found on smooth muscle cells, where their activation can contribute to vasoconstriction.[9]

Canonical Signaling Pathways: A Tale of Two Receptors

The binding of ET-1 to its receptors initiates a cascade of intracellular events, primarily through the activation of heterotrimeric G proteins. While both receptors can couple to the Gq protein, their signaling pathways diverge, leading to distinct cellular outcomes.[5][10]

ET-A Receptor Signaling: The Vasoconstrictor and Proliferative Pathway

Activation of the ET-A receptor by ET-1 predominantly couples to Gαq/11 proteins.[11] This initiates a well-defined signaling cascade:

-

Phospholipase C (PLC) Activation: Gαq/11 activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10] This rapid increase in intracellular Ca2+ is a hallmark of ET-A receptor activation.

-

Protein Kinase C (PKC) Activation: DAG, in concert with the elevated intracellular Ca2+, activates PKC. PKC, in turn, phosphorylates a multitude of downstream targets, contributing to smooth muscle contraction and cell proliferation.

-

Mitogen-Activated Protein Kinase (MAPK) Cascade: ET-A receptor activation also leads to the stimulation of the MAPK pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[11] This pathway is crucial for the mitogenic effects of ET-1, promoting cell growth and proliferation.[4]

Caption: ET-A Receptor Signaling Cascade.

ET-B Receptor Signaling: A Dichotomous Role

The signaling pathways activated by the ET-B receptor are more complex and context-dependent, reflecting its diverse cellular localizations.

-

On Endothelial Cells (Vasodilation): ET-B receptors on endothelial cells primarily couple to Gαi. This leads to the activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO). NO then diffuses to adjacent smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.

-

On Smooth Muscle Cells (Vasoconstriction): Similar to ET-A receptors, ET-B receptors on smooth muscle cells can couple to Gαq/11, leading to PLC activation, increased intracellular Ca2+, and vasoconstriction.[9]

-

ET-1 Clearance: A significant function of ET-B receptors, particularly in the lungs and kidneys, is the internalization and clearance of circulating ET-1, thereby regulating its systemic levels.[4]

Caption: Dichotomous Signaling of the ET-B Receptor.

Quantitative Data Summary

| Parameter | ET-A Receptor | ET-B Receptor | Reference(s) |

| Primary Location | Vascular Smooth Muscle Cells | Endothelial Cells, Smooth Muscle Cells | [1] |

| Primary G Protein Coupling | Gαq/11 | Gαi (Endothelial), Gαq/11 (Smooth Muscle) | [5][11] |

| Primary Physiological Effect | Vasoconstriction, Proliferation | Vasodilation (Endothelial), Vasoconstriction (Smooth Muscle), ET-1 Clearance | [4][7][8] |

| ET-1 Binding Affinity | High | High | [5] |

Experimental Protocols for Studying ET-1 Receptor Signaling

A thorough investigation of ET-1 receptor signaling requires a multi-faceted approach, employing a range of in vitro assays. Here, we provide detailed, step-by-step methodologies for three key experiments.

Fluorescence-Based Intracellular Calcium Mobilization Assay

This assay is a cornerstone for studying GPCRs that signal through the Gαq pathway, providing a real-time measurement of receptor activation.[6]

Principle: Cells expressing the endothelin receptor of interest are loaded with a calcium-sensitive fluorescent dye. Upon ET-1 stimulation, the increase in intracellular calcium leads to a proportional increase in fluorescence intensity, which is measured using a fluorescence plate reader.[7]

Step-by-Step Methodology:

-

Cell Culture: Seed cells (e.g., HEK293 or CHO cells stably expressing either ET-A or ET-B receptors) in a 96-well, black-walled, clear-bottom plate and culture overnight at 37°C with 5% CO2.

-

Dye Loading:

-

Prepare a calcium dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including probenecid to prevent dye leakage.

-

Aspirate the culture medium from the cells and add the dye solution to each well.

-

Incubate the plate at 37°C for 1 hour, followed by a 20-30 minute incubation at room temperature in the dark.[9][12]

-

-

Compound Preparation: Prepare serial dilutions of ET-1 and any antagonists to be tested in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence Measurement:

-

Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Record the basal fluorescence for a short period (e.g., 10-20 seconds).

-

Add the ET-1 or antagonist solutions to the wells.

-

Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).[8]

-

-

Data Analysis: The change in fluorescence intensity is calculated relative to the baseline. For dose-response curves, plot the peak fluorescence response against the logarithm of the ET-1 concentration to determine the EC50.

Caption: Workflow for a Calcium Mobilization Assay.

Western Blot Analysis of ERK1/2 Phosphorylation

This technique is used to assess the activation of the MAPK pathway, a key downstream signaling event for both ET-A and ET-B receptors, particularly in the context of cell proliferation.

Principle: Following stimulation with ET-1, cells are lysed, and the proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for the phosphorylated (activated) and total forms of ERK1/2. The relative amount of phosphorylated ERK1/2 indicates the extent of pathway activation.[13]

Step-by-Step Methodology:

-

Cell Culture and Stimulation: Culture cells to near confluency in appropriate culture dishes. Starve the cells in serum-free medium for several hours before stimulating with ET-1 for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.[14][15]

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.[16]

-

Quantify the band intensities using densitometry software.

-

Radioligand Binding Assay

This is the gold standard for determining the affinity of ligands for a receptor and for quantifying receptor density.[1]

Principle: A radiolabeled ligand (e.g., [125I]-ET-1) is incubated with a preparation of cells or membranes expressing the endothelin receptor. The amount of radioligand bound to the receptor is measured, typically after separating the bound from the free radioligand by filtration.[17]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer.[18]

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, the radiolabeled ligand (at a fixed concentration for competition assays or varying concentrations for saturation assays), and, for competition assays, varying concentrations of an unlabeled competitor ligand (e.g., unlabeled ET-1 or a specific antagonist).[18]

-

Incubate the plate at a defined temperature for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand on the filter.[19]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter mat.

-

Add a scintillation cocktail to the filters and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

For saturation binding, plot the specific binding against the radioligand concentration to determine the Kd (dissociation constant, a measure of affinity) and Bmax (maximum number of binding sites, a measure of receptor density).

-

For competition binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, from which the Ki (inhibitory constant) can be calculated.[18]

-

Conclusion: A Complex System with Therapeutic Promise

The divergent signaling pathways of the ET-A and ET-B receptors, coupled with their distinct cellular distributions, create a complex but elegant system for the fine-tuning of vascular tone and cellular growth. Understanding the intricacies of these mechanisms is paramount for the rational design of therapeutic agents that can selectively modulate the endothelin system. The experimental approaches detailed in this guide provide a robust framework for researchers to dissect these pathways, paving the way for novel treatments for a range of cardiovascular and proliferative diseases.

References

-

A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

-

G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. (2022, July 29). YouTube. Retrieved February 6, 2026, from [Link]

-

Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol. Retrieved February 6, 2026, from [Link]

-

Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

-

A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. (2018, February 20). JoVE. Retrieved February 6, 2026, from [Link]

-

Anwar, A., & Tuba, M. (n.d.). Physiology, Endothelin. StatPearls. Retrieved February 6, 2026, from [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 6, 2026, from [Link]

-

Endothelin-1 Activation of the Endothelin B Receptor Modulates Pulmonary Endothelial CX3CL1 and Contributes to Pulmonary Angiogenesis in Experimental Hepatopulmonary Syndrome. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

-

Cardioprotective Signaling by Endothelin. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

-

Radioligand binding assays and their analysis. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Activation mechanism of endothelin ETB receptor by endothelin-1. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Signalling pathways activated by endothelin-1 to sensitize the... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

-

Structural insights into endothelin receptor signalling. (n.d.). The Journal of Biochemistry. Retrieved February 6, 2026, from [Link]

-

Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis. (2024, November 25). Frontiers. Retrieved February 6, 2026, from [Link]

-

Western blot analysis of ERK1/2 phosphorylation in HEK-MOR cell lines... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

2.6. Measurement of ERK1/2 Phosphorylation by SDS-PAGE and Western Blot Analysis. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

The canonical pathway of ET-1. Active ET-1 is synthesized from... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Representative scheme of signaling pathways involved in ET-1-induced/ET... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. (2022, September 25). Frontiers. Retrieved February 6, 2026, from [Link]

-

Western blot band for Erk and phopho(p). (2012, December 3). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved February 6, 2026, from [Link]

-

Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. (2017, March 29). YouTube. Retrieved February 6, 2026, from [Link]

Sources

- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. m.youtube.com [m.youtube.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

A Technical Guide to the Amino Acid Sequence and Peptide Purity of Endothelin-1 Acetate

Introduction: The Significance of Endothelin-1 in Research

Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide that plays a crucial role in vascular homeostasis.[1][2] Primarily synthesized by vascular endothelial cells, its discovery in 1988 marked a significant milestone in understanding the regulation of vascular tone.[1] ET-1 is involved in a multitude of physiological processes, including cell proliferation, hormone production, and cardiac contraction.[3][4] Its profound biological effects have implicated it in the pathophysiology of various diseases such as hypertension, heart failure, and pulmonary hypertension, making it a key target for drug development and biomedical research.[2][5]

This technical guide provides an in-depth exploration of the fundamental molecular characteristics of human Endothelin-1, specifically its amino acid sequence and the rigorous analytical methodologies required to ascertain its purity. The acetate salt form of ET-1 is commonly used in research due to its stability and solubility in aqueous solutions.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of these parameters is paramount for ensuring the validity, reproducibility, and safety of experimental outcomes.

Part 1: The Molecular Blueprint: Endothelin-1 Amino Acid Sequence and Structure

The biological activity of Endothelin-1 is intrinsically linked to its primary amino acid sequence and its complex three-dimensional structure.

Primary Amino Acid Sequence

Human Endothelin-1 is a 21-amino acid polypeptide.[2][3][6] The linear sequence of amino acids is as follows:

H-Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-OH [7]

This specific sequence dictates the peptide's physicochemical properties and is fundamental to its interaction with its receptors.

Structural Features and Physicochemical Properties

A defining characteristic of mature ET-1 is its bicyclic structure, formed by two intramolecular disulfide bridges.[1] These covalent bonds link the cysteine residues at positions 1 and 15 (Cys¹-Cys¹⁵) and at positions 3 and 11 (Cys³-Cys¹¹).[1][7] This rigid cyclic core is essential for maintaining the conformational stability of the peptide, which is critical for its high-affinity binding to the endothelin receptors (ETA and ETB).[1][8]

| Property | Value | Source |

| Molecular Weight | ~2492 Da | [1][3] |

| Molecular Formula | C₁₀₉H₁₅₉N₂₅O₃₂S₅ | [7] |

| Number of Amino Acids | 21 | [2][3][6] |

| Disulfide Bridges | Cys¹-Cys¹⁵, Cys³-Cys¹¹ | [1][7] |

| Isoelectric Point (pI) | Theoretically calculated | Varies with calculation method |

| Extinction Coefficient | Theoretically calculated | Varies with calculation method |

Note: Theoretical values for pI and extinction coefficient can be calculated using online tools based on the amino acid sequence.

The compact and constrained structure conferred by the disulfide bonds enhances the peptide's resistance to proteolytic degradation, contributing to a longer biological half-life compared to linear peptides of similar size.[1]

Part 2: A Trifecta of Analytical Rigor: Determining Peptide Purity

The following sections detail the three cornerstone analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most widely used and powerful technique for assessing the purity of synthetic peptides.[9][10] It separates the target peptide from its impurities based on differences in their hydrophobicity.

The choice of HPLC parameters is critical for achieving optimal separation. A well-designed method ensures that even closely related impurities are resolved from the main peptide peak.

-

Stationary Phase (Column): C18 columns are the workhorse for peptide analysis due to their broad applicability.[11][12] The long alkyl chains provide sufficient hydrophobicity to retain most peptides. For highly hydrophobic peptides, a C8 or C4 column might be chosen to reduce retention time and improve peak shape.[11]

-

Mobile Phase: A gradient of an organic solvent (typically acetonitrile) in an aqueous buffer is used to elute the peptides.[9][13] The gradual increase in organic solvent concentration decreases the polarity of the mobile phase, causing more hydrophobic molecules to elute later.

-

Ion-Pairing Agent: Trifluoroacetic acid (TFA) is commonly added to the mobile phase at a concentration of 0.1%.[9][11] TFA serves two purposes: it acidifies the mobile phase to ensure the ionization state of the peptide's acidic and basic residues is consistent, and it acts as an ion-pairing agent, masking the charges on the peptide and improving peak shape.

-

Detection: Peptides are typically detected by their absorbance at 214 nm, which corresponds to the absorbance of the peptide bond.[11] This allows for the detection of all peptides, regardless of their amino acid composition. Absorbance at 280 nm can also be used if the peptide contains aromatic residues like Tryptophan (Trp) or Tyrosine (Tyr).

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.

-

Sample Preparation: Dissolve the Endothelin-1 Acetate in an appropriate solvent (e.g., water with a small amount of acetonitrile or acetic acid) to a known concentration (e.g., 1 mg/mL).

-

Injection: Inject a defined volume of the sample onto the column.

-

Elution: Run a linear gradient of Mobile Phase B (e.g., 0.1% TFA in acetonitrile) into Mobile Phase A (e.g., 0.1% TFA in water). A typical gradient for a 21-amino acid peptide might be 5% to 65% B over 30 minutes.

-

Detection: Monitor the eluate at 214 nm.

-

Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Caption: Workflow for RP-HPLC analysis of Endothelin-1 purity.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide.[14] This provides strong evidence that the correct peptide has been synthesized.

-

Ionization: Peptides are not volatile, so they must be ionized before they can be analyzed by a mass spectrometer. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques for peptides.[15][16] ESI is often coupled with liquid chromatography (LC-MS) and produces multiply charged ions, while MALDI is a softer ionization technique that typically produces singly charged ions.[17]

-

Mass Analyzer: The mass analyzer separates the ionized peptides based on their mass-to-charge ratio (m/z).[18]

-

Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values. For ESI-MS, the multiple charge states can be deconvoluted to determine the molecular weight of the peptide.

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with ESI-MS (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which evaporate to produce gas-phase peptide ions.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated by their m/z.

-

Detection and Spectrum Generation: The detector records the abundance of ions at each m/z, generating a mass spectrum.

-

Data Analysis: Compare the experimentally determined molecular weight with the theoretical molecular weight of Endothelin-1.

Caption: Workflow for Mass Spectrometry analysis of Endothelin-1.

Amino Acid Analysis (AAA): Quantifying the Building Blocks

Amino acid analysis provides an absolute quantification of the peptide by determining its amino acid composition.[19] This technique is crucial for confirming the correct stoichiometry of the amino acids in the peptide and for obtaining an accurate measure of the peptide content.

-

Hydrolysis: The first step in AAA is to break down the peptide into its constituent amino acids.[20] This is typically achieved by acid hydrolysis using 6 M HCl at an elevated temperature.[19][20]

-

Separation and Quantification: The resulting amino acid mixture is then separated by chromatography and quantified.[19][21] Modern methods often use LC-MS for this purpose, which offers high sensitivity and specificity.[19]

-

Data Interpretation: The molar ratios of the individual amino acids are determined and compared to the theoretical ratios based on the known sequence of Endothelin-1. The total peptide content can be calculated from the sum of the individual amino acid concentrations.

-

Hydrolysis: Accurately weigh a sample of this compound and hydrolyze it in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

-

Derivatization (Optional): Depending on the analytical method, the amino acids may be derivatized to improve their chromatographic properties and detection. However, modern LC-MS methods can often analyze underivatized amino acids.[19]

-

Chromatographic Separation: Inject the hydrolyzed sample into an LC system designed for amino acid analysis.

-

Detection and Quantification: Detect the separated amino acids (e.g., by MS or post-column derivatization with ninhydrin) and quantify them by comparing their peak areas to those of known standards.

-

Data Analysis: Calculate the molar ratios of the amino acids and the total peptide content.

Conclusion: Ensuring Scientific Integrity through Rigorous Characterization

The potent and pleiotropic effects of Endothelin-1 necessitate the use of highly pure and well-characterized peptide preparations in research and drug development. This guide has outlined the critical molecular features of Endothelin-1 and the essential analytical techniques for verifying its identity and purity. By employing a combination of RP-HPLC, mass spectrometry, and amino acid analysis, researchers can have a high degree of confidence in the quality of their this compound, thereby ensuring the scientific integrity and reproducibility of their work. A thorough understanding and implementation of these methods are fundamental to advancing our knowledge of the endothelin system and its role in health and disease.

References

- Endothelin 1 - Grokipedia. (n.d.).

- Endothelin - CV Physiology. (n.d.).

- endothelin-1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).

- High yield expression and purification of human endothelin-1. (1995). PubMed.

- Endothelin-1 in Hemodialysis Patients. (2024, January 8). YouTube.

- Endothelin-1 (ET-1). (n.d.). R&D Systems.

- Synthesis and degradation of endothelin-1. (2015, April 1). ResearchGate.

- Endothelin-1 (human, porcine) (trifluoroacetate salt) (ET-1). (n.d.). Cayman Chemical.

- Endothelin-1 | C109H159N25O32S5 | CID 16212950. (n.d.). PubChem - NIH.

- 1EDN: HUMAN ENDOTHELIN-1. (n.d.). RCSB PDB.

- Endothelin-1. (n.d.). Sigma-Aldrich.

- EDN1 - Endothelin-1 - Homo sapiens (Human) | UniProtKB | UniProt. (n.d.).

- Endothelin 1 - Wikipedia. (n.d.).

- Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023, July 19). PMC.

- Overview of peptide and protein analysis by mass spectrometry. (n.d.). PubMed.

- HPLC Analysis Methods for Peptide Characterization | Laboratory Research. (2024, November 13). Biovera.

- HPLC of Peptides and Proteins. (n.d.).

- A beginner's guide to mass spectrometry–based proteomics. (2020, September 9). Portland Press.

- TN 50: Determination of the Amino Acid Content of Peptides by AAA-Direct. (n.d.). Thermo Fisher Scientific.

- (PDF) Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023, July 3). ResearchGate.

- HPLC Purity Testing Explained: What Researchers Need to Know. (2026, February 1).

- Regulation of Endothelin-1 Production in Deoxycorticosterone Acetate- Salt-Treated Endothelial Cells. (2002, March 6). Karger Publishers.

- What Is Peptide Mass Spectrometry Identification. (n.d.). MtoZ Biolabs.

- Increased endothelin-1 content in blood vessels of deoxycorticosterone acetate-salt hypertensive but not in spontaneously hypertensive rats. (n.d.). PubMed.

- HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex.

- Quantitation of Amino Acids. (n.d.). Waters.

- Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. (n.d.).

- Endothelin-1: the yin and yang on vascular function. (n.d.). PubMed.

- Amino Acid Analysis (AAA) Service. (n.d.). Creative Proteomics.

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).

- Peptide and protein analysis with mass spectrometry. (2015, April 1). ResearchGate.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. CV Physiology | Endothelin [cvphysiology.com]

- 3. endothelin-1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. rndsystems.com [rndsystems.com]

- 5. youtube.com [youtube.com]

- 6. Endothelin-1 | Sigma-Aldrich [sigmaaldrich.com]

- 7. Endothelin-1 | C109H159N25O32S5 | CID 16212950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. renyi.hu [renyi.hu]

- 10. hplc.eu [hplc.eu]

- 11. biovera.com.au [biovera.com.au]

- 12. wheretofindpeptides.com [wheretofindpeptides.com]

- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 14. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. researchgate.net [researchgate.net]

- 17. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 18. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 19. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Amino Acid Analysis (AAA) Service - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Protocol & Application Guide: Reconstitution of Endothelin-1 Acetate for Cell Culture Stock Solutions

An Application Note from the Senior Scientist's Desk

This guide provides a comprehensive, field-tested protocol for the reconstitution, handling, and application of Endothelin-1 (ET-1) Acetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the critical reasoning behind each step, ensuring the preservation of peptide integrity and the reproducibility of your experimental results.

Foundational Understanding: The Role of Endothelin-1

Endothelin-1 is a 21-amino acid peptide renowned as one of the most potent endogenous vasoconstrictors.[1][2][3] Produced primarily by vascular endothelial cells, its biological impact is profound and multifaceted.[2][4] ET-1 exerts its effects by binding to two distinct G-protein coupled receptors, the Endothelin-A (ETA) and Endothelin-B (ETB) receptors.[3] This interaction triggers a cascade of intracellular signaling, influencing processes such as cell proliferation, fibrosis, inflammation, and vascular tone.[5][6] Given its power and complexity, meticulous preparation of ET-1 is the foundational step for any valid in vitro study.

Signaling Pathway Overview

The binding of ET-1 to its receptors, primarily ETA on vascular smooth muscle cells, typically activates the Gαq protein signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium stores and activating Protein Kinase C (PKC), respectively, culminating in a physiological response.

Caption: A validated workflow for reconstituting lyophilized Endothelin-1 Acetate.

Detailed Methodology

-

Preparation is Key: Before opening the vial, allow it to equilibrate to room temperature for at least 15-20 minutes. This critical step prevents atmospheric moisture from condensing on the cold peptide, which can compromise its stability.

-

Consolidate the Peptide: Briefly centrifuge the vial (e.g., 20 seconds at 5,000 x g) to ensure the entire lyophilized cake is at the bottom of the vial. This is crucial for accurate concentration.

-

Solvent Addition: Carefully add the appropriate volume of sterile water. To make a 1 mg/mL stock solution from a 100 µg vial of ET-1, you would add 100 µL of solvent.

-

Dissolution: Gently mix by vortexing at a low speed or by slowly pipetting the solution up and down. Avoid vigorous shaking, as the shear stress can damage the peptide's tertiary structure.

-

Quality Control: Visually inspect the solution against a light source. It should be clear and free of any particulates. If solubility is an issue, a brief sonication (1-2 minutes) in a water bath can be effective. If issues persist, a new vial should be reconstituted using a dilute acid solvent. [7]

Storage and Stability: Preserving Potency

Endothelin-1 in solution has a limited lifetime. [7]Improper storage is a primary cause of experimental variability.

| Parameter | Recommendation | Rationale |

| Aliquoting | Dispense into single-use volumes in low-protein-binding tubes. | Prevents peptide loss due to surface adhesion and, most importantly, avoids repeated freeze-thaw cycles which denature the peptide. |

| Short-Term Storage | ≤ 2 weeks | Store aliquots at -20°C. |

| Long-Term Storage | > 2 weeks to 1 year | Store aliquots at -80°C. [8] |

| Chemical Stability | The peptide is chemically stable under recommended storage conditions. [9] | Following these guidelines ensures the peptide's structural integrity and biological activity are maintained over time. |

Application in Cell Culture

Determining Working Concentrations

The optimal concentration of ET-1 is highly cell-type and assay-dependent. A dose-response curve is always recommended. However, published literature provides a validated starting range.

-

Typical Range: 1 nM to 100 nM.

-

Example 1 (Proliferation): A maximal proliferative effect on Human Umbilical Vein Endothelial Cells (HUVECs) was observed at 10 nM. [10]* Example 2 (Fibroblast Activation): In human cardiac fibroblasts, ET-1 induced significant effects on proliferation and marker expression in a range of 1-20 nM. [5]

Preparing Working Solutions

-

Thaw a single aliquot of the stock solution rapidly and place it on ice.

-

Perform serial dilutions into your pre-warmed, complete cell culture medium immediately before adding to your cells.

-

Never store diluted, media-based solutions of ET-1. The peptide can degrade or adhere to plasticware when stored in low concentrations in complex biological fluids.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Dissolution | - Insufficient mixing.- Peptide has low aqueous solubility. | - Continue gentle vortexing or brief sonication.- For the next reconstitution, use sterile 0.1% acetic acid as the solvent. [7] |

| Inconsistent/No Biological Effect | - Peptide degradation due to improper storage (freeze-thaw cycles).- Inaccurate stock concentration.- Adsorption of peptide to standard plastics. | - Always use a fresh aliquot for each experiment.- Ensure the lyophilized powder was fully collected before adding solvent.- Use low-protein-binding tubes and tips for handling stock solutions. |

| Contamination of Cultures | - Non-sterile reconstitution technique. | - Perform all reconstitution steps in a certified biological safety cabinet using sterile technique and materials. |

References

-

Salani, D., Taraboletti, G., Rosanò, L., et al. (2000). Endothelin-1 Induces an Angiogenic Phenotype in Cultured Endothelial Cells and Stimulates Neovascularization In Vivo. Circulation, 101(23), 2782–2788. [Link]

-

Chintanapakorn, R., et al. (2023). Endothelin-1 Induces Cell Proliferation and Myofibroblast Differentiation through the ETAR/Gαq/ERK Signaling Pathway in Human Cardiac Fibroblasts. International Journal of Molecular Sciences, 24(5), 4488. [Link]

-

Hattori, Y., et al. (1995). Insulin increases the release of endothelin in endothelial cell cultures in vitro but not in vivo. Metabolism, 44(4), 495-499. [Link]

-

Hu, J., et al. (1995). Cell-specificity and signaling pathway of endothelin-1 gene regulation by hypoxia. Cardiovascular Research, 30(6), 975-980. [Link]

-

Placzek, A. C., & Clouthier, D. E. (2023). Endothelin signaling in development. Development, 150(23), dev201886. [Link]

-

Bakris, G. L., & Re, R. (1993). Glomerular epithelial cells produce endothelin-1. American Journal of Physiology-Renal Physiology, 264(4), F626-F629. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16212950, Endothelin-1.[Link]

-

Taylor & Francis. Endothelin 1 – Knowledge and References.[Link]

-

Inter Science Institute. Endothelin I.[Link]

-

Kaur, J., et al. (2023). Physiology, Endothelin. In: StatPearls. StatPearls Publishing. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. interscienceinstitute.com [interscienceinstitute.com]

- 3. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Glomerular epithelial cells produce endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. caymanchem.com [caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Ac-Endothelin-1 (16-21), human acetate | TargetMol [targetmol.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Endothelin-1 Induces an Angiogenic Phenotype in Cultured Endothelial Cells and Stimulates Neovascularization In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Inducing Cardiac Hypertrophy Using Endothelin-1 Acetate

An Application Guide by Google

Senior Application Scientist: Gemini

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed, field-proven guide to inducing cardiac hypertrophy using Endothelin-1 (ET-1). Cardiac hypertrophy, an enlargement of cardiomyocytes, is a critical compensatory mechanism in response to stress but often transitions to pathology and heart failure[1]. ET-1 is a potent, endogenously produced peptide that plays a central role in this process, making it an invaluable tool for modeling cardiac hypertrophy in vitro and in vivo[1][2][3]. This document outlines the molecular basis of ET-1 signaling, offers step-by-step protocols for robustly inducing hypertrophy in neonatal rat ventricular myocytes (NRVMs), and provides a framework for an in vivo infusion model. We emphasize experimental design for trustworthiness, including key validation metrics and the use of mechanistic controls, to ensure the generation of reliable and reproducible data.

Background: The Role of Endothelin-1 in Cardiac Hypertrophy

Endothelin-1 (ET-1) is a 21-amino acid peptide and the most potent endogenous vasoconstrictor known[4]. Beyond its vascular effects, ET-1 is synthesized and secreted by cardiomyocytes themselves and acts in an autocrine/paracrine fashion to directly stimulate hypertrophic growth[5][6].

1.1. Mechanism of Action

ET-1 exerts its effects by binding to two distinct G-protein coupled receptors (GPCRs) on the cardiomyocyte surface: the Endothelin A receptor (ETA) and the Endothelin B receptor (ETB). In cardiomyocytes, the ETA receptor subtype is more abundant and is considered the primary mediator of the hypertrophic response[7][8].

The binding of ET-1 to the ETA receptor initiates a well-defined signaling cascade:

-

Gαq Activation: The ETA receptor is coupled to the Gαq protein. Upon ligand binding, Gαq is activated.

-

Phospholipase C (PLC) Activation: Activated Gαq stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm[8][9].

-

Downstream Effector Activation: The rise in intracellular Ca2+ and the presence of DAG activate several key pro-hypertrophic signaling pathways, including:

-

Protein Kinase C (PKC): Activated by DAG and Ca2+, PKC phosphorylates numerous downstream targets involved in gene expression and protein synthesis[9].

-

Calcineurin-NFAT Pathway: The sustained increase in intracellular calcium activates calcineurin, a Ca2+/calmodulin-dependent phosphatase. Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and activate hypertrophic gene transcription[8].

-

MAPK Cascades: ET-1 receptor activation is also linked to the stimulation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and JNK, which regulate gene expression related to cell growth[5][10][11].

-

This cascade culminates in the reactivation of fetal gene programs, characterized by the upregulation of markers like Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and β-Myosin Heavy Chain (β-MHC), and an increase in protein synthesis, leading to an enlargement of the cardiomyocyte[3][9].

Protocol: In Vitro Induction of Hypertrophy in NRVMs

This protocol details the induction of a hypertrophic phenotype in primary Neonatal Rat Ventricular Myocytes (NRVMs), a gold-standard model for this research.

2.1. Required Materials

-

Reagents: Endothelin-1 Acetate Salt (e.g., Sigma-Aldrich E7764), DMEM/F-12 medium, Fetal Bovine Serum (FBS), Horse Serum (HS), Penicillin-Streptomycin, Cytosine β-D-arabinofuranoside (Ara-C), Trypsin-EDTA, Collagenase Type II, Pancreatin, Percoll, BQ-123 (ETA-selective antagonist for control experiments).

-

Equipment: Cell culture plates (gelatin-coated), inverted microscope, CO2 incubator (37°C, 5% CO2), standard molecular biology and imaging equipment.

2.2. Preparation of Reagents

-

ET-1 Acetate Stock Solution:

-

Rationale: ET-1 peptide is susceptible to oxidation. Using oxygen-free water and preparing fresh aliquots minimizes degradation and ensures consistent potency[12].

-

Aseptically reconstitute this compound to a 10 µM stock solution using sterile, oxygen-free 1% acetic acid or water[12].

-

Gently vortex to dissolve.

-

Aliquot into small volumes to avoid freeze-thaw cycles and store at -20°C or -80°C. Solutions have a limited lifetime[12].

-

-

Cell Culture Media:

-

Plating Medium: DMEM/F-12, 10% Horse Serum, 5% FBS, 1% Penicillin-Streptomycin.

-

Maintenance Medium (Serum-Free): DMEM/F-12, 1% Penicillin-Streptomycin, 100 µM Ara-C (to inhibit fibroblast proliferation).

-

2.3. Experimental Workflow

2.4. Step-by-Step Protocol

-

NRVM Isolation and Plating: Isolate ventricular myocytes from 1-2 day old Sprague-Dawley rat pups using enzymatic digestion (collagenase/pancreatin). Purify myocytes from fibroblasts using a Percoll gradient or differential pre-plating. Plate the purified NRVMs onto gelatin-coated culture plates in Plating Medium.

-

Cell Culture: Culture cells for 24-48 hours. Healthy cultures will exhibit spontaneous, synchronous beating.

-

Serum Starvation: After 24-48 hours, wash the cells with sterile PBS and switch to Serum-Free Maintenance Medium. Culture for another 24 hours. This step synchronizes the cells in a quiescent state, reducing baseline growth signals.

-

ET-1 Treatment:

-

Prepare fresh treatment media by diluting the ET-1 stock solution into Serum-Free Maintenance Medium.

-

Causality: A typical effective concentration is 10 nM, but a dose-response (e.g., 1, 10, 100 nM) is recommended for initial characterization.

-

Treatment Groups:

-

Vehicle Control: Medium with the same final concentration of the vehicle used for ET-1 (e.g., 0.1% acetic acid).

-

ET-1 Treatment: Medium with the desired concentration of ET-1.

-

Mechanistic Control: Pre-treat cells with an ETA antagonist like BQ-123 (1 µM) for 30-60 minutes before adding ET-1. This is a critical self-validating step to ensure the observed effects are ETA-receptor dependent[7][13].

-

-

2.5. Validation and Analysis of Hypertrophy

Reliable quantification requires a multi-pronged approach. Use at least two of the following methods to validate the hypertrophic response.

| Parameter | Method | Rationale & Procedure | Expected Outcome |

| Cell Morphology | Immunofluorescence & Microscopy | Cells are fixed, permeabilized, and stained for a sarcomeric protein (e.g., α-actinin) to delineate cell borders. Cell surface area is measured using imaging software (e.g., ImageJ). | 30-50% increase in cell surface area compared to vehicle control[14]. The effect should be blocked by BQ-123. |

| Protein Synthesis | Radiometric Assay | During the final 4-24 hours of treatment, add [³H]-Leucine or [³H]-Phenylalanine to the medium. Harvest cells, precipitate protein (e.g., with TCA), and measure incorporated radioactivity via scintillation counting[14][15]. | 1.5 to 2.5-fold increase in radiolabel incorporation over vehicle control[14]. |

| Gene Expression | qRT-PCR | Isolate total RNA from harvested cells and perform reverse transcription. Quantify the relative expression of hypertrophic marker genes (ANP, BNP, β-MHC) using specific primers, normalizing to a stable housekeeping gene (e.g., GAPDH). | Significant upregulation (multi-fold increase) of ANP and BNP mRNA levels compared to vehicle control[10][14]. |

Protocol Framework: In Vivo Induction of Hypertrophy

Chronic infusion of ET-1 in animal models can induce a hypertrophic response. This section provides a framework; specific dosages and durations must be optimized based on the animal model (mouse vs. rat) and study objectives.

-

Principle: Continuous subcutaneous or intravenous infusion of ET-1 using an osmotic minipump provides sustained exposure, mimicking a chronic pathological stimulus. Even short-term infusion (15 minutes) has been shown to induce hypertrophic markers 24 hours later in rats, demonstrating the potent and persistent signaling of ET-1[10].

-

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Methodology:

-

ET-1 Preparation: Calculate the required concentration of ET-1 based on the pump's flow rate, duration, and the target dose (e.g., 5 pmol/kg/min). Dissolve ET-1 in sterile saline.

-

Minipump Implantation: Anesthetize the animal. Surgically implant the loaded osmotic minipump subcutaneously in the dorsal region.

-

Duration: Infusion can range from days to weeks (e.g., 7-14 days).

-

-

Validation and Analysis:

-

Echocardiography: Perform non-invasive imaging before and after the infusion period to measure changes in left ventricular wall thickness, chamber dimensions, and cardiac function[1].

-

Histology: Fix the heart in formalin, embed in paraffin, and section. Stain with Hematoxylin & Eosin (H&E) for general morphology or Wheat Germ Agglutinin (WGA) to delineate cardiomyocyte borders for cross-sectional area analysis[1][17].

-

Gene/Protein Expression: Analyze heart tissue for the expression of hypertrophic markers as described in the in vitro section.

-

Trustworthiness and Troubleshooting

-

Fibroblast Contamination: Overgrowth of fibroblasts in NRVM cultures can confound results. The use of Ara-C is critical to inhibit their proliferation. Purity of the initial myocyte isolation should be >95%.

-

Inconsistent ET-1 Activity: Avoid repeated freeze-thaw cycles of ET-1 stock. Prepare fresh dilutions for each experiment. If results are inconsistent, purchase a new lot of ET-1 acetate.

-

Lack of Hypertrophic Response: Ensure cells are healthy and beating prior to serum starvation. Confirm the dose and duration are adequate. Verify analysis methods (e.g., qPCR primer efficiency) are optimal.

-

Mechanistic Validation: The inclusion of an ETA receptor antagonist (e.g., BQ-123) is non-negotiable for proving that the observed hypertrophy is a direct result of ET-1 acting through its primary receptor pathway[13].

References

-

Clerk, A., et al. (2007). Endothelin-1 promotes hypertrophic remodelling of cardiac myocytes by activating sustained signalling and transcription downstream of endothelin type A receptors. Journal of Molecular and Cellular Cardiology, 43(4), 468-478. [Link]

-

Shubeita, H. E., et al. (1990). Endothelin-1 induces hypertrophy with enhanced expression of muscle-specific genes in cultured neonatal rat cardiomyocytes. Circulation Research, 67(6), 1572-1580. [Link]

-

Lin, Y. C., et al. (2014). Endothelin-1-Induced Cell Hypertrophy in Cardiomyocytes is Improved by Fenofibrate: Possible Roles of Adiponectin. Journal of the Formosan Medical Association, 113(10), 713-722. [Link]

-

Ito, H., et al. (1994). The Role of Endothelin-Converting Enzyme-1 in the Development of α1-Adrenergic-Stimulated Hypertrophy in Cultured Neonatal Rat Cardiac Myocytes. Circulation, 90(3), 1470-1476. [Link]

-

Dulce, R. A., et al. (2006). Endothelin-1 induced hypertrophic effect in neonatal rat cardiomyocytes: involvement of Na+/H+ and Na+/Ca2+ exchangers. Journal of Molecular and Cellular Cardiology, 41(5), 807-815. [Link]

-

Kohno, M., et al. (1990). Production of endothelin-1 by rat cultured mesangial cells. Kidney International, 37(6), 1503-1506. [Link]

-

Salani, D., et al. (2000). Endothelin-1 Induces an Angiogenic Phenotype in Cultured Endothelial Cells and Stimulates Neovascularization In Vivo. Circulation, 101(22), 2668-2675. [Link]

-

Kedzierski, R. M., & Yanagisawa, M. (2001). Endothelin System: The Double-Edged Sword in Health and Disease. Annual Review of Pharmacology and Toxicology, 41, 851-876. [Link]

-

Roy, C., et al. (2017). Quantification of Cardiomyocyte Hypertrophy by Cardiac Magnetic Resonance: Implications on Early Cardiac Remodeling. JACC: Cardiovascular Imaging, 10(10 Pt 1), 1154-1165. [Link]

-

Ito, H., et al. (1993). Endothelin ETA receptor antagonist blocks cardiac hypertrophy provoked by hemodynamic overload. Circulation, 88(5 Pt 1), 2198-2203. [Link]

-

Irukayama-Tomobe, Y., et al. (2004). Endothelin-1–Induced Cardiac Hypertrophy Is Inhibited by Activation of Peroxisome Proliferator–Activated Receptor-α Partly Via Blockade of c-Jun NH2-Terminal Kinase Pathway. Circulation, 109(7), 904-910. [Link]

-

Lüscher, T. F., & Barton, M. (1997). Endothelins in hypertension: A role for receptor antagonists? Hypertension, 30(3), 697-705. [Link]

-

Zlatanovic, J., et al. (2020). New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA. Frontiers in Cardiovascular Medicine, 7, 126. [Link]

-

Cybulsky, A. V., et al. (1992). Glomerular epithelial cells produce endothelin-1. American Journal of Physiology-Renal Physiology, 262(4), F639-F646. [Link]

-

Chen, H. I., et al. (2023). Endothelin-1 Induces Cell Proliferation and Myofibroblast Differentiation through the ETAR/Gαq/ERK Signaling Pathway in Human Cardiac Fibroblasts. International Journal of Molecular Sciences, 24(5), 4438. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Endothelin Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Taylor & Francis. (n.d.). Endothelin 1 – Knowledge and References. Taylor & Francis Online. [Link]

-

Schelbert, E. B., et al. (2015). Quantification of Cardiomyocyte Hypertrophy by Cardiac Magnetic Resonance. Circulation, 131(1), 100-109. [Link]

-

Ito, H., et al. (1994). Endothelin ETA receptor antagonist blocks cardiac hypertrophy provoked by hemodynamic overload. Hypertension, 23(1_pt_2), 143-147. [Link]

-

Goulbourne, C. N., & Cuda, G. (2010). Cardioprotective Signaling by Endothelin. Scientifica, 2012, 852835. [Link]

-

Kisanuki, Y. Y., et al. (2015). Endothelin-1 critically influences cardiac function via superoxide-MMP9 cascade. Proceedings of the National Academy of Sciences, 112(16), 5152-5157. [Link]

-

Kourkoumelis, N., et al. (2022). The Anti-Atherosclerotic Effects of Endothelin Receptor Antagonist, Bosentan, in Combination with Atorvastatin—An Experimental Study. Medicina, 58(11), 1544. [Link]

-

Gao, F., et al. (2015). Enhanced endothelin-1/Rho-kinase signalling and coronary microvascular dysfunction in hypertensive myocardial hypertrophy. Cardiovascular Research, 107(4), 573-583. [Link]

-

Halloin, C., et al. (2020). Cardiac hypertrophy in a dish: a human stem cell based model. Frontiers in Molecular Biosciences, 7, 187. [Link]

Sources

- 1. Endothelin-1-Induced Cell Hypertrophy in Cardiomyocytes is Improved by Fenofibrate: Possible Roles of Adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Frontiers | New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA [frontiersin.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Endothelin-1 prolongs intracellular calcium transient decay in neonatal rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Endothelin-1 promotes hypertrophic remodelling of cardiac myocytes by activating sustained signalling and transcription downstream of endothelin type A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Endothelin ETA receptor antagonist blocks cardiac hypertrophy provoked by hemodynamic overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endothelin-1 induced hypertrophic effect in neonatal rat cardiomyocytes: involvement of Na+/H+ and Na+/Ca2+ exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. news-medical.net [news-medical.net]

- 17. Quantification of Cardiomyocyte Hypertrophy by Cardiac Magnetic Resonance: Implications on Early Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Researcher's Guide to the Preparation of Endothelin-1 Acetate for Intravenous Administration in Rats

Introduction: The Significance of Endothelin-1 in Vasoactivity Research